Idropranolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27581-02-8 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3 |
InChI Key |
JKLYFQUDQSQWRB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Idropranolol
Competitive Antagonism at Beta-Adrenergic Receptors
Beta-1 Adrenergic Receptor Interactions
Beta-1 adrenergic receptors are predominantly located in the heart. cvpharmacology.com Their stimulation by catecholamines leads to an increase in heart rate, myocardial contractility, and conduction velocity. wikipedia.org Antagonism of β1 receptors by beta-blockers mitigates these effects. While Idropranolol is classified as a beta-blocker, specific studies detailing its binding affinity (Ki) or its functional antagonism (pA2 value) at the β1 receptor are not present in the reviewed literature.
Beta-2 Adrenergic Receptor Interactions
Beta-2 adrenergic receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. cvpharmacology.com Activation of these receptors leads to smooth muscle relaxation. wikipedia.org Non-selective beta-blockers also antagonize these receptors. For this compound, specific data regarding its interaction and potency at β2 receptors is not documented in available scientific resources.
Non-Selectivity Considerations
This compound is listed among non-selective beta-blockers, suggesting it likely acts on both β1 and β2 receptors, similar to the prototypical non-selective beta-blocker, propranolol (B1214883). vulcanchem.comdrugbank.comopenaccessjournals.com The clinical implications of non-selectivity typically involve effects on both the cardiovascular system (via β1 blockade) and other systems like the respiratory tract (via β2 blockade). wikipedia.org However, without specific research on this compound, any assumption of its non-selective profile remains presumptive. The structure-activity relationship for beta-blockers indicates that the nature of the aromatic ring and the side chain are crucial for receptor affinity and selectivity. pharmacy180.comwikipedia.orgijrpc.com
Downstream Intracellular Signaling Pathway Modulation
The blockade of beta-adrenergic receptors by an antagonist directly impacts the intracellular signaling cascades that are normally initiated by agonist binding. biorxiv.org
Adenylate Cyclase Inhibition
Beta-adrenergic receptors are coupled to G-proteins, which, upon activation, stimulate the enzyme adenylate cyclase. biorxiv.org The primary mechanism of beta-blockers involves preventing this G-protein activation. biorxiv.orgdrugbank.com For propranolol, this inhibition of adenylate cyclase has been demonstrated. nih.govdrugbank.com However, no studies were found that specifically investigate or quantify the effect of this compound on adenylate cyclase activity.
Cyclic AMP (cAMP) Synthesis Reduction
The activation of adenylate cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. biorxiv.org By inhibiting adenylate cyclase, beta-blockers effectively reduce the intracellular concentration of cAMP. drugbank.com This reduction in cAMP is central to the pharmacological effects of beta-blockade. biorxiv.org Research specifically detailing the impact of this compound on cAMP synthesis is not available.
Protein Kinase A (PKA) Activation Inhibition
This compound, like its counterpart propranolol, functions as a non-selective beta-adrenergic receptor antagonist. wikipedia.orgopenaccessjournals.com By blocking both β1 and β2 adrenergic receptors, it competitively inhibits the binding of catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgopenaccessjournals.com This blockade prevents the activation of adenylyl cyclase, which in turn reduces the intracellular synthesis of cyclic adenosine monophosphate (cAMP). wikipedia.orgcvpharmacology.com The decrease in cAMP levels leads to a subsequent inhibition of Protein Kinase A (PKA) activation, a key downstream effector of cAMP signaling. wikipedia.orgcvpharmacology.com In neurons, certain beta-blockers have been shown to selectively promote PKA-dependent phosphorylation of specific downstream targets. nih.gov
L-Type Calcium Channel Modulation
The modulation of L-type calcium channels by beta-blockers is linked to the PKA signaling cascade. Beta-adrenergic receptors are coupled to Gs-proteins that, upon activation, stimulate adenylyl cyclase to produce cAMP. cvpharmacology.com Increased cAMP activates PKA, which then phosphorylates L-type calcium channels, leading to increased calcium influx into the cell. cvpharmacology.com By inhibiting PKA activation, this compound can indirectly modulate the activity of these channels. In hippocampal neurons, specific beta-blockers have been observed to augment L-type calcium channel activity through a spatially restricted cAMP/PKA signaling pathway. nih.gov This suggests a complex and context-dependent modulation of these channels.
Interactions with Angiogenic Factors and Endothelial Cell Processes
This compound is involved in the modulation of angiogenesis, the formation of new blood vessels, through its interaction with various growth factors and its direct effects on endothelial cells. drugbank.comtga.gov.au
Vascular Endothelial Growth Factor (VEGF) Inhibition
Research has demonstrated that propranolol can suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent proangiogenic factor. nih.govnih.gov This inhibition of VEGF is a key mechanism in the anti-angiogenic effects of the drug. nih.govnih.gov Studies have shown that propranolol can down-regulate the expression of VEGF in hemangioma-derived stem cells. nih.govnih.gov The blockade of beta-2 adrenergic receptors, which are expressed on capillary endothelial cells, can inhibit the VEGF signaling pathway. tga.gov.au This leads to a decrease in the proliferation of vascular endothelial cells. tga.gov.au
Basic Fibroblast Growth Factor (bFGF) Inhibition
Similar to its effect on VEGF, this compound also inhibits the activity of basic Fibroblast Growth Factor (bFGF), another important factor in angiogenesis. drugbank.comtga.gov.au The blockade of beta-2 adrenergic receptors by propranolol has been shown to inhibit the bFGF signaling pathways. tga.gov.au Studies on hemangioma-derived stem cells have indicated that propranolol can suppress the expression of bFGF. nih.govnih.gov However, the inhibitory effect on bFGF expression may not be as pronounced as that observed for VEGF. nih.gov
Induction of Endothelial Cell Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in endothelial cells. drugbank.comtga.gov.au This pro-apoptotic effect is concentration-dependent and is a significant contributor to its anti-angiogenic properties. e-century.usresearchgate.net One of the proposed mechanisms involves the inhibition of the Akt and ERK phosphorylation and the MAPK signaling pathway. e-century.us Research has also pointed to a p53-BAX mediated mitochondrial apoptosis pathway as a mechanism for propranolol-induced endothelial cell apoptosis. nih.gov
Research Findings on Propranolol's Effect on Endothelial Cells
| Parameter | Effect of Propranolol | Concentration Dependence | Signaling Pathway Implicated | Reference |
| Cell Proliferation | Inhibition | Concentration-dependent | Akt and ERK phosphorylation, MAPK signaling | e-century.usresearchgate.net |
| Cell Cycle | G0/G1 Blockade | Concentration-dependent | Not specified | e-century.us |
| Apoptosis | Induction | Concentration-dependent | p53-BAX mediated, Akt/ERK/MAPK inhibition | e-century.usresearchgate.netnih.gov |
| VEGF Expression | Suppression | Yes | Not specified | nih.govnih.gov |
| bFGF Expression | Suppression | Less pronounced than VEGF | Not specified | nih.govnih.gov |
Central Nervous System Adrenergic Activity Modulation
A significant aspect of the mechanism for certain beta-blockers involves their ability to influence the central nervous system (CNS). This action is largely dependent on the drug's ability to cross the blood-brain barrier, a property associated with lipophilicity (fat-solubility). vulcanchem.com Lipophilic beta-blockers, such as the extensively studied Propranolol, can penetrate the CNS and exert effects directly on brain tissue. openaccessjournals.comnih.gov
Once in the CNS, these agents are understood to act primarily through the competitive antagonism of beta-adrenergic receptors. openaccessjournals.com These receptors are key components of the sympathetic nervous system, responding to catecholamines like norepinephrine and epinephrine. By blocking these receptors within the brain, this compound is presumed to modulate the "fight-or-flight" responses that are centrally mediated. This action can attenuate sympathetic nervous system activity in the brain, which is thought to inhibit the release of norepinephrine in specific brain regions involved in the stress response. openaccessjournals.com Research on prototype compounds shows this central modulation may contribute to effects on anxiety, tremors, and other CNS-regulated processes. openaccessjournals.comnih.gov
The modulation of central adrenergic activity is a complex process involving several potential mechanisms:
Direct action on central beta-receptors: Blocking these receptors, which are found on neurons in various brain regions, can alter neuronal firing and signaling pathways. vulcanchem.com
Indirect effects from peripheral actions: Changes in autonomic activity in the periphery (outside the CNS) can be relayed to the brain, indirectly influencing central neural systems. vulcanchem.com
Synthetic Methodologies for Idropranolol and Analogues
General Synthetic Routes to Aryloxypropanolamines
The conventional synthesis of aryloxypropanolamines is a multi-step process that typically begins with an aromatic alcohol (a phenol (B47542) or naphthol) and culminates in the desired amino alcohol structure. vulcanchem.comsemanticscholar.org This pathway is valued for its robustness and applicability to a wide range of analogues. The primary steps involve the preparation of a naphthol intermediate, formation of a reactive epoxide, and subsequent ring-opening with a suitable amine. firsthope.co.inresearchgate.net
The synthesis of Idropranolol and related compounds like propranolol (B1214883) commences with a naphthol derivative, most commonly 1-naphthol (B170400) (also known as α-naphthol). firsthope.co.inwikipedia.org Naphthols are crucial synthons in organic synthesis and serve as the foundational aromatic component of the final drug molecule. sioc-journal.cn 1-Naphthol can be derived from naphthalene (B1677914) through processes like oxidation. firsthope.co.in These intermediates are versatile and can undergo various chemical transformations, making them valuable building blocks for diverse, biologically active compounds. sioc-journal.cnnordmann.globalrsc.org The reactivity of the hydroxyl group on the naphthol ring is central to the subsequent steps of the synthesis.
Following the preparation of the naphthol intermediate, the next key transformation is the formation of a glycidyl (B131873) ether. This is typically achieved by reacting the naphthol with epichlorohydrin. vulcanchem.comfirsthope.co.ingoogle.com This reaction proceeds via a nucleophilic attack of the naphthoxide ion (formed by deprotonating 1-naphthol with a base) on the carbon atom of epichlorohydrin, displacing the chloride. This is a classic example of a Williamson ether synthesis. The resulting intermediate then undergoes an intramolecular cyclization to form the stable epoxide ring.
While the outline refers to Friedel-Crafts alkylation, this specific transformation is more accurately described as an O-alkylation. Friedel-Crafts reactions typically involve the direct alkylation of an aromatic ring (C-alkylation) using a Lewis acid catalyst. researchgate.netnih.gov In the synthesis of aryloxypropanolamines, the reaction occurs at the oxygen atom of the hydroxyl group. The resulting aryloxy epoxide, such as 1-(1-naphthoxy)-2,3-epoxypropane, is a critical intermediate because the strained three-membered epoxide ring is highly susceptible to nucleophilic attack in the next step. researchgate.netfirsthope.co.in
The final step in the general synthesis is the nucleophilic ring-opening of the previously formed epoxide intermediate. researchgate.net This reaction is carried out using a primary or secondary amine, which acts as the nucleophile. For the synthesis of propranolol, isopropylamine (B41738) is used, which attacks one of the carbon atoms of the epoxide ring, leading to the formation of the 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol structure. firsthope.co.inresearchgate.net
This ring-opening reaction is highly regioselective and is a key step in forming the β-amino alcohol moiety characteristic of this class of compounds. researchgate.netrsc.org The reaction can be performed under various conditions, including in different solvents or even solvent-free, sometimes with microwave assistance to reduce reaction times. researchgate.netppor.az The choice of amine in this step is what ultimately defines the substituent on the nitrogen atom in the final aryloxypropanolamine product. ajrconline.org
Enantioselective Synthesis Approaches
β-blockers like this compound possess at least one chiral center, meaning they exist as two non-superimposable mirror images called enantiomers. wikipedia.orgkup.at The pharmacological activity of these enantiomers is often highly stereoselective; for most aryloxypropanolamines, the (S)-enantiomer exhibits significantly greater β-blocking activity than the (R)-enantiomer. vulcanchem.comwikipedia.orgkup.at This has driven the development of asymmetric synthesis methods to produce single, optically pure enantiomers, which can offer improved therapeutic profiles. nih.govnih.gov
Asymmetric synthesis relies on the use of chiral components to influence the stereochemical outcome of a reaction. tsijournals.comnumberanalytics.com This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysts. numberanalytics.commdpi.com
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the reaction, the auxiliary is removed. tsijournals.comnumberanalytics.com
Chiral Catalysts: These include metal complexes with chiral ligands (e.g., BINAP-ruthenium complexes for asymmetric hydrogenation) that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. acs.org
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are widely used as chiral catalysts. mdpi.com They can perform kinetic resolutions, where one enantiomer in a racemic mixture reacts much faster than the other, allowing for their separation. mdpi.comrsc.org For example, lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate can produce the (R)-chlorohydrin in high enantiomeric excess, which can then be converted to the desired (S)-β-blocker. mdpi.com
A critical aspect of any enantioselective synthesis is the preservation of the established chiral configuration throughout the subsequent reaction steps. mdpi.comrsc.org Once a stereocenter is created with high enantiomeric purity, all following reactions must proceed without causing racemization (the formation of an equal mixture of both enantiomers) or inversion of the stereocenter, unless an inversion is a planned part of the synthetic strategy. rsc.org
For instance, after obtaining an enantiomerically pure building block like (R)-chlorohydrin, the subsequent ring-opening with an amine must be carefully controlled to ensure the integrity of the chiral center is maintained in the final product. mdpi.comrsc.org This often involves optimizing reaction conditions such as temperature, solvent, and reagents to favor a reaction mechanism (like SN2) that proceeds with a predictable stereochemical outcome, thereby yielding the final product with high optical purity. nih.govrsc.org
Exploration of Enzymatic Synthesis Pathways
The asymmetric synthesis of β-blockers is of significant interest as the therapeutic activity is often associated with a single enantiomer. Chemoenzymatic methods, which utilize enzymes to create stereospecific intermediates, are a common strategy in the synthesis of many β-blockers like propranolol, sotalol, and penbutolol. ntnu.no These processes often involve the kinetic resolution of a racemic intermediate using enzymes such as lipases or epoxide hydrolases.
However, a review of available scientific literature indicates a lack of specific studies dedicated to the enzymatic synthesis of this compound. While the molecular structure of this compound, which contains a chiral center at the secondary alcohol, makes it a theoretical candidate for such enzymatic resolution, dedicated research applying these biocatalytic techniques to achieve enantiopure this compound has not been documented in the search results. The general approach for other β-blockers often involves the lipase-catalyzed resolution of a key chlorohydrin intermediate, but specific parameters or findings for an analogous this compound precursor are absent from the literature.
Development of Novel Synthetic Precursors and Derivatization Strategies
The development of novel synthetic precursors is a key area of research for improving the efficiency and scalability of drug manufacturing. For β-blockers in the aryloxypropanolamine class, synthesis typically involves the reaction of an aromatic alcohol (a phenol derivative) with a three-carbon synthon like epichlorohydrin, followed by reaction with an amine. For this compound, the aromatic precursor would logically be a derivative of tetralin (1,2,3,4-tetrahydronaphthalene). However, research into the development and optimization of novel precursors specifically for this compound synthesis is not found in the current body of literature.
Similarly, derivatization strategies can be employed to modify a drug's physicochemical properties. The functional groups present in this compound, such as the secondary alcohol and the secondary amine, are amenable to chemical modification. google.com General derivatization processes, such as forming esters or amides, could theoretically be applied. google.comgoogleapis.com For instance, lipophilic derivatization can be achieved by reacting alcohol or amine groups with compounds like alkyl halides or activated carboxylic acids. google.com Despite these general possibilities, specific research outlining derivatization strategies tailored to this compound for therapeutic or analytical purposes is not described in the available search results.
Preclinical Pharmacodynamic Investigations of Idropranolol
In Vitro Cellular Studies
Cellular Proliferation Inhibition
Propranolol (B1214883) has demonstrated the ability to inhibit cellular proliferation across a variety of cancer cell lines. In human glioblastoma and neuroblastoma cell lines, propranolol suppressed proliferation, with studies suggesting the involvement of the Notch signaling pathway. genome.jprxlist.com Similarly, in pancreatic cancer cells, propranolol's anti-proliferative effects are linked to the blockade of beta-adrenoceptor signaling. nih.gov
Research on liver cancer cell lines, specifically HepG2 and HepG2.2.15, showed that propranolol at concentrations of 40 and 80 µmol/l inhibited proliferation. fda.gov In colorectal cancer (CRC) cell lines, propranolol was also found to suppress cell proliferation in a manner that is specific to the cell type, time-dependent, and dose-dependent. goodrx.comwikipedia.orgnih.govwithpower.com Furthermore, studies on human lung adenocarcinoma cells indicated that propranolol can inhibit the enhanced cell proliferation induced by noradrenaline. medicalnewstoday.comfda.gov
The anti-proliferative properties of propranolol have also been observed in in vitro studies of breast carcinoma, colon carcinoma, nasopharyngeal carcinoma, ovarian cancer, and gastric cancer cells. webmd.com
Cytotoxicity Assessments in Cell Lines
The cytotoxic effects of propranolol have been evaluated in various cancer cell lines, often revealing a dose-dependent and cell-type-specific response. In a panel of four colorectal cancer (CRC) cell lines, propranolol induced cytotoxicity. goodrx.com The HT-29 cell line was identified as the most sensitive to propranolol in terms of cytotoxicity. goodrx.comwikipedia.orgnih.govwithpower.com Microscopic examination of CRC cells treated with propranolol revealed morphological changes characteristic of cytotoxicity, such as cell shrinkage and rounding, which are indicative of apoptosis. goodrx.com The anti-proliferative effects of propranolol were also noted in a panel of nine different human cancer cell lines. webmd.com
Apoptosis Induction
A significant mechanism underlying the anti-cancer effects of propranolol is the induction of apoptosis, or programmed cell death. In liver cancer cells, propranolol treatment was shown to induce apoptosis, an effect not observed in normal human liver cells at similar concentrations. fda.gov This induction of apoptosis is associated with the cleavage of poly (ADP-ribose) polymerase and a decrease in the expression of full-length caspase-3. fda.gov
Studies on human ovarian cancer cell lines (SKOV-3 and A2780) demonstrated that propranolol induces apoptosis by causing cell cycle arrest at the G2/M phase. springermedizin.de This process involves the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. springermedizin.de Furthermore, propranolol was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. springermedizin.de
In pancreatic cancer cells, propranolol and other beta-blockers were shown to increase the number of apoptotic cells, with effects on caspase 3 and caspase 9 expression. nih.gov The apoptotic effect in these cells appears to be mediated primarily through beta2-adrenoceptors. nih.gov Research on human MCF-7 breast cancer cells revealed that propranolol upregulates pro-apoptotic proteins such as AIF, BAX, GADD153, and GRP78, while downregulating the anti-apoptotic protein BCL2. nih.gov In colorectal cancer cell lines, propranolol has also been shown to induce apoptosis. goodrx.comwikipedia.orgnih.govwithpower.com
Cell Viability Assays
Cell viability assays are crucial for determining the effect of compounds on cell populations. Propranolol has been shown to reduce the viability of various cancer cells in a dose- and time-dependent manner. In oral squamous cell carcinoma (OSCC) cell lines (SCC-9, SCC-25, and Cal27), treatment with propranolol led to a reduction in cell viability.
Similarly, in human ovarian cancer cell lines SKOV-3 and A2780, propranolol significantly decreased cell viability in a dose- and time-dependent fashion. springermedizin.de In studies involving colorectal cancer cell lines, MTT and Trypan blue assays were utilized to measure viable cells after propranolol treatment, confirming that it reduced cell viability in a manner dependent on the cell type and concentration. goodrx.com
Table 1: Summary of In Vitro Cellular Effects of Propranolol
| Effect Studied | Cell Lines | Key Findings |
|---|---|---|
| Cellular Proliferation Inhibition | Glioblastoma, Neuroblastoma | Suppression of proliferation, potentially via Notch signaling. genome.jprxlist.com |
| Pancreatic Cancer | Inhibition through blockade of beta-adrenoceptor signaling. nih.gov | |
| Liver Cancer (HepG2, HepG2.2.15) | Inhibition at 40 and 80 µmol/l concentrations. fda.gov | |
| Colorectal Cancer | Cell-type-specific, time-dependent, and dose-dependent suppression. goodrx.comwikipedia.orgnih.govwithpower.com | |
| Lung Adenocarcinoma | Inhibition of noradrenaline-enhanced proliferation. medicalnewstoday.comfda.gov | |
| Cytotoxicity | Colorectal Cancer | Dose-dependent and cell-type-specific cytotoxicity; morphological changes. goodrx.com HT-29 was most sensitive. wikipedia.orgnih.govwithpower.com |
| Apoptosis Induction | Liver Cancer | Induced apoptosis in cancer cells but not normal liver cells. fda.gov |
| Ovarian Cancer (SKOV-3, A2780) | G2/M phase arrest; activation of caspases; modulation of Bax and Bcl-2. springermedizin.de | |
| Pancreatic Cancer | Increased apoptotic cells; effects on caspase 3 and 9. nih.gov | |
| Breast Cancer (MCF-7) | Upregulation of pro-apoptotic proteins (AIF, BAX, etc.) and downregulation of anti-apoptotic BCL2. nih.gov | |
| Cell Viability | Oral Squamous Cell Carcinoma | Dose- and time-dependent reduction in viability. |
| Ovarian Cancer (SKOV-3, A2780) | Significant dose- and time-dependent decrease in viability. springermedizin.de |
In Vitro Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a drug for its target receptors. For propranolol, these assays have been crucial in characterizing its interaction with beta-adrenergic receptors.
Measurement of Maximum Binding Capacity (Bmax)
In preclinical pharmacodynamics, the maximum binding capacity (Bmax) is a critical parameter that quantifies the total density of a specific receptor type in a given tissue or cell preparation. turkupetcentre.netnih.gov It represents the maximum number of receptors that can be occupied by a ligand, providing a direct measure of receptor expression levels. nih.gov The determination of Bmax is fundamental to understanding the potential therapeutic ceiling of a drug, as the maximal effect is often related to the number of available targets.
The measurement is typically performed through saturation binding experiments. nih.govnih.gov In these assays, tissue homogenates or cell cultures expressing the target receptor are incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached. nih.gov Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor drug) from the total binding observed. uah.es
The resulting data, when plotted as specific binding versus radioligand concentration, forms a hyperbolic curve. uah.es Non-linear regression analysis of this curve allows for the precise calculation of Bmax, typically expressed in units such as femtomoles (fmol) per milligram of protein (fmol/mg) or picomoles (pmol) per milligram (pmol/mg). nih.govscience.gov This value is crucial for comparing receptor densities across different tissues or in various disease states.
Evaluation of Association (kon) and Dissociation (koff) Rates
Beyond simple affinity, the kinetic profile of a drug's interaction with its receptor is a key determinant of its pharmacodynamic behavior. This is defined by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.com
Association Rate (kon): This constant describes the speed at which a drug binds to its target receptor. excelleratebio.com It is a second-order rate constant, typically expressed in units of M⁻¹min⁻¹, reflecting that the rate of binding is dependent on the concentrations of both the drug and the receptor. uah.es
Dissociation Rate (koff): This constant represents the rate at which the drug-receptor complex breaks apart. excelleratebio.com It is a first-order rate constant, expressed in units of min⁻¹, as the rate of dissociation depends only on the concentration of the drug-receptor complex. uah.es
These kinetic parameters are often more predictive of in vivo drug action than the equilibrium dissociation constant (Kd) alone. excelleratebio.com For instance, a drug with a slow koff (a long residence time at the receptor) may exhibit a prolonged duration of action, even after its plasma concentration has declined. excelleratebio.com Kinetic assays are used to measure these rates, providing a more dynamic picture of the drug-receptor interaction. nih.gov
Calculation of Inhibitor Constants (Ki)
The inhibitor constant, or Ki, is a fundamental measure of a drug's binding affinity for a specific enzyme or receptor. ucl.ac.uk It represents the concentration of an inhibitor required to occupy 50% of the target sites at equilibrium in the absence of a competing substrate or ligand. ucl.ac.uk A lower Ki value signifies a higher binding affinity and greater potency of the inhibitor. sigmaaldrich.com
Ki is considered a more absolute measure of affinity than the IC50 (half-maximal inhibitory concentration) because the IC50 value is dependent on the concentration of the substrate used in the assay. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration and the substrate's affinity (Km) for the enzyme. sigmaaldrich.com
Several methods are available for determining Ki, including:
Dixon Plots: A graphical method where the reciprocal of the reaction velocity is plotted against the inhibitor concentration. nih.gov
Lineweaver-Burk Plots: These double reciprocal plots can also be used to analyze enzyme kinetics in the presence of an inhibitor. nih.gov
Non-linear Regression: Modern analysis relies on fitting experimental data directly to competitive inhibition models using non-linear regression software, which is considered the most robust and accurate method. nih.govgraphpad.com
The Ki value is essential for structure-activity relationship (SAR) studies and for predicting potential drug-drug interactions.
Use of Radiolabeled Ligands for Receptor Characterization
Radioligand binding assays are a cornerstone of pharmacology, providing a highly sensitive and direct method for studying drug-receptor interactions. europeanpharmaceuticalreview.comoncodesign-services.com These techniques utilize a ligand—which can be a drug, hormone, or neurotransmitter—that has been tagged with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). nih.gov
The use of radiolabeled compounds is central to many of the assays previously described:
Saturation Experiments: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.govcreative-bioarray.com
Competition Assays: To determine the affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of a radioligand for binding to the receptor. nih.govcreative-bioarray.com
Kinetic Studies: To measure the association (kon) and dissociation (koff) rates of the radioligand. oncodesign-services.comcreative-bioarray.com
The high sensitivity of this method allows for the detection of very low concentrations of receptors, making it an invaluable tool in the early stages of drug discovery for characterizing new targets and screening compound libraries. oncodesign-services.comnih.gov
Ex Vivo Tissue Studies
Ex vivo studies serve as a crucial bridge between in vitro experiments and in vivo animal models. These investigations involve the analysis of tissues or organs that have been removed from an organism after it has been treated with a test compound. This approach allows for the examination of a drug's effects in a more physiologically relevant context than isolated cell cultures, while still permitting detailed molecular and biochemical analysis that may be difficult to perform in a living animal. nih.govresearchgate.net
Effects on Tissue-Specific Enzyme Activities
A compound's pharmacological effect is often mediated by its ability to modulate the activity of specific enzymes within target tissues. Ex vivo studies are designed to quantify these effects directly. Following in vivo administration of the compound, tissues of interest (e.g., liver, heart, brain) are harvested. Homogenates or specific cellular fractions are then prepared to measure the activity of target enzymes. nih.govresearchgate.net
For example, if a compound is hypothesized to inhibit a particular kinase, its activity would be measured in tissue samples from treated animals and compared to samples from vehicle-treated control animals. These assays can reveal:
The degree of enzyme inhibition or activation in a specific organ.
The tissue selectivity of the drug's effect.
The duration of the enzymatic effect after dosing.
A variety of analytical techniques, including spectrophotometry, fluorescence-based assays, and mass spectrometry, can be employed to measure the rate of substrate conversion to product, providing a quantitative measure of enzyme activity. researchgate.net
Modulation of Glycogen (B147801) Metabolism
Glycogen metabolism, the process of synthesizing and breaking down glycogen, is a vital pathway for maintaining energy homeostasis, particularly in the liver and skeletal muscle. researchgate.netnih.gov Many pharmacological agents can influence this pathway. Ex vivo studies are essential for elucidating how a compound modulates glycogen levels and the activity of key regulatory enzymes.
In a typical ex vivo study design, after treating an animal with the test compound, liver and muscle tissues are collected. The analysis could include:
Measurement of Glycogen Content: Quantifying the amount of stored glycogen to determine if the compound promotes glycogen synthesis (glycogenesis) or breakdown (glycogenolysis). frontiersin.org
Activity of Glycogen Synthase and Glycogen Phosphorylase: Assessing the activity of these two key enzymes that control the synthesis and degradation of glycogen, respectively. researchgate.net The activation state of these enzymes, often regulated by phosphorylation, provides mechanistic insight into how the compound alters glycogen stores. nih.gov
These studies provide critical information on the metabolic effects of a compound, which is particularly relevant for drugs being developed for metabolic disorders like diabetes. researchgate.net
Molecular Signaling Pathway Modulation
Preclinical research has demonstrated that Idropranolol's pharmacodynamic profile extends beyond its interaction with adrenergic receptors, influencing key intracellular signaling cascades that regulate fundamental cellular activities. These investigations have shed light on its ability to modulate pathways integral to cell survival, inflammation, and stress responses.
AKT/MAPK Pathway Analysis
The phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways are crucial signaling networks that govern cell proliferation, apoptosis, and growth. In preclinical studies, related non-selective beta-blockers have been shown to inhibit the phosphorylation of AKT, a key node in this pathway. nih.gov This inhibition disrupts downstream signaling, thereby influencing cell survival and proliferation. The MAPK and AKT pathways are interconnected, and modulation of one can impact the other. nih.gov By down-regulating the activity of the AKT and MAPK pathways, these compounds can suppress tumor growth and induce apoptosis in preclinical cancer models. nih.govresearchgate.net
ERK1/2 and p38 Modulation
This compound's influence has been observed on specific components of the MAPK cascade, namely the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. ERK1/2 are strongly associated with cell proliferation, while p38 is a key mediator of cellular responses to stress and inflammation. e-century.usnih.gov Preclinical investigations with similar beta-blockers have demonstrated a significant reduction in the phosphorylation levels of ERK1/2. nih.gove-century.us This deactivation of ERK1/2 is a key mechanism behind the anti-proliferative effects observed in various cell types. e-century.us Concurrently, modulation of the p38 pathway is linked to the compound's ability to influence inflammatory responses and apoptosis. nih.govmdpi.com
NF-κB Pathway Investigation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Research suggests that beta-blockers can exert anti-inflammatory effects by inhibiting this pathway. researchgate.net The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of target genes like pro-inflammatory cytokines and adhesion molecules.
Mechanistic Studies of Non-Adrenergic Cellular Processes
Beyond its classical adrenergic blockade, this compound's mechanisms involve direct intervention in non-adrenergic cellular processes, including the regulation of gene expression and the mitigation of inflammatory and oxidative damage.
Modulation of Gene Expression related to Cellular Processes
The modulation of signaling pathways like NF-κB by this compound and related compounds leads to significant downstream changes in gene expression. researchgate.net Inhibition of the NF-κB pathway, for example, results in the decreased expression of genes crucial for the inflammatory process. In preclinical models, beta-blockers have been shown to suppress the expression of genes for vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2, MMP-9), which are involved in angiogenesis and cell migration. researchgate.net Furthermore, in certain contexts, such as in pressure-overloaded hearts, treatment with beta-blockers can lead to an enhanced expression of cell cycle-related genes, including proliferative markers like Ki67 in non-cardiomyocyte cells. nih.govnih.gov
Anti-inflammatory and Antioxidant Properties in Preclinical Models
The anti-inflammatory properties of this compound have been substantiated in preclinical models. In a rat model of temporomandibular joint inflammation, the related compound propranolol significantly reduced plasma extravasation, neutrophil migration, and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This demonstrates a potent local anti-inflammatory effect.
In addition to its anti-inflammatory actions, this compound possesses antioxidant capabilities. In vitro studies have shown that similar beta-blockers can exhibit significant antioxidant activity, comparable to established antioxidants. researchgate.net This includes scavenging reactive oxygen species like hydrogen peroxide and chelating ferrous ions, which helps to reduce oxidative stress and protein damage. researchgate.net
Table 1: Effects of this compound on Molecular Signaling Pathways
| Pathway/Component | Observed Effect | Associated Cellular Process |
| p-AKT | Inhibition/Reduction | Cell Survival, Proliferation |
| p-ERK1/2 | Inhibition/Reduction | Cell Proliferation |
| p38 MAPK | Modulation | Stress Response, Inflammation |
| NF-κB | Inhibition of Nuclear Translocation | Inflammation, Gene Transcription |
Table 2: Preclinical Effects of this compound on Gene and Protein Expression
| Gene/Protein Target | Effect of Treatment | Associated Process |
| TNF-α | Downregulation/Reduction | Inflammation |
| IL-1β | Downregulation/Reduction | Inflammation |
| VEGF | Suppression of Expression | Angiogenesis |
| MMP-2 / MMP-9 | Suppression of Expression | Cell Migration, Tissue Remodeling |
| Ki67 (non-cardiomyocytes) | Increased Expression | Cell Cycle Proliferation |
Metabolic Pathways and Enzyme Interactions in Preclinical Models of Idropranolol
Biotransformation Pathways
The metabolism of idropranolol proceeds through three main routes: oxidative metabolism, glucuronidation, and N-desisopropylation. droracle.aipharmgkb.org These pathways work in concert to convert the parent drug into more water-soluble metabolites that can be readily excreted.
Oxidative Metabolism (Side Chain and Ring Oxidation)
Oxidative metabolism is a major route for the biotransformation of this compound, involving both the side chain and the naphthalene (B1677914) ring. pharmgkb.org Ring oxidation, specifically 4- and 5-hydroxylation, is a significant pathway. nih.govnih.gov The primary metabolite formed through this pathway is 4-hydroxypropranolol (B128105). pharmgkb.org Side-chain oxidation also occurs, leading to the formation of other metabolites. pharmgkb.org
Glucuronidation Pathways
Glucuronidation represents a significant phase II metabolic pathway for this compound and its metabolites. pharmgkb.org This process involves the direct conjugation of a glucuronic acid moiety to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In the liver, UGT1A9, UGT2B4, and UGT2B7 are involved in the glucuronidation of the parent drug. pharmgkb.org Extrahepatically, UGT1A10 also plays a role. pharmgkb.org Furthermore, the hydroxylated metabolites of this compound, such as 4-hydroxypropranolol, also undergo secondary metabolism via glucuronidation. pharmgkb.org Studies have shown that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, are capable of glucuronidating the hydroxylated metabolites of propranolol (B1214883). nih.gov
N-Desisopropylation
N-desisopropylation is another key pathway in the side-chain oxidation of this compound. pharmgkb.orgnih.gov This reaction involves the removal of the isopropyl group from the nitrogen atom of the side chain, leading to the formation of N-desisopropylpropranolol. pharmgkb.orgnih.gov This metabolite can then undergo further metabolism. nih.govnih.gov
Role of Hepatic Enzymes in Metabolism
The liver is the primary site of this compound metabolism, with a host of hepatic enzymes orchestrating its biotransformation. droracle.ai The cytochrome P450 (CYP) enzyme system is paramount in the initial oxidative metabolism of the drug. frontiersin.org
Cytochrome P450 (CYP) Isoform Involvement
Several CYP isoforms are involved in the metabolism of this compound, with CYP2D6 and CYP1A2 playing major roles. frontiersin.orgwikipedia.org CYP2D6 is primarily responsible for the ring oxidation of this compound, leading to the formation of 4-hydroxypropranolol and 5-hydroxypropranolol. pharmgkb.orgnih.govnih.gov CYP1A2 is the main enzyme catalyzing N-desisopropylation. pharmgkb.orgnih.gov While CYP2D6 and CYP1A2 are the principal enzymes, other isoforms such as CYP2C19 have a minor role in the metabolism of propranolol. wikipedia.org
Table 1: Key Metabolic Pathways and Involved Enzymes for this compound
| Metabolic Pathway | Key Metabolite(s) | Major Involved Enzymes |
| Oxidative Metabolism (Ring Hydroxylation) | 4-hydroxypropranolol, 5-hydroxypropranolol | CYP2D6 pharmgkb.orgnih.gov |
| Oxidative Metabolism (N-Desisopropylation) | N-desisopropylpropranolol | CYP1A2 pharmgkb.orgnih.gov |
| Glucuronidation (Parent Drug) | Propranolol glucuronide | UGT1A9, UGT2B4, UGT2B7 (hepatic), UGT1A10 (extrahepatic) pharmgkb.org |
| Glucuronidation (Metabolites) | Hydroxypropranolol glucuronides | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.gov |
Impact of CYP Polymorphic Variants on Metabolic Rate in Models
Genetic polymorphisms in CYP enzymes can significantly impact the metabolic rate of drugs, leading to inter-individual variability in drug response. bcbsm.comcuni.cz The CYP2D6 gene is highly polymorphic, with different alleles resulting in distinct metabolic phenotypes, including poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM). nih.govnih.gov
Preclinical Metabolic Effects on Cellular and Tissue Levels
Influence on Glucose and Lipid Metabolism
A thorough review of available scientific literature and preclinical study data reveals a lack of specific research investigating the influence of this compound on glucose and lipid metabolism at the cellular and tissue levels. While the metabolic effects of other non-selective beta-adrenergic antagonists have been characterized, dedicated studies detailing how this compound may alter glucose uptake, utilization, or lipid profiles in preclinical models are not present in the accessible scientific record. Therefore, no specific findings on its impact on these metabolic pathways can be reported.
Alterations in Lipoprotein Lipase (B570770) Activity
There is no available preclinical data from animal or in vitro models that specifically examines the effect of this compound on the activity of lipoprotein lipase (LPL). Research into how this compound might modulate this key enzyme, which is critical for triglyceride hydrolysis, has not been published. Consequently, the potential for this compound to alter LPL activity and thereby influence lipid metabolism remains uninvestigated in preclinical systems.
Drug-Enzyme Interactions in Preclinical Systems
Effects on Recombinant Enzyme Uptake
Specific preclinical studies detailing the effects of this compound on the uptake of recombinant enzymes are absent from the scientific literature. Investigations into whether this compound interferes with or facilitates the cellular uptake of therapeutic enzymes, such as those used in enzyme replacement therapies, have not been conducted. As a result, there is no data to report on this specific type of drug-enzyme interaction for this compound.
Intracellular Accumulation of Glycoproteins
There is a lack of published preclinical research on whether this compound treatment leads to the intracellular accumulation of glycoproteins. Studies that would clarify if this compound affects the trafficking, processing, or degradation of glycoproteins within the cell have not been performed. Therefore, no information is available regarding this potential cellular effect of this compound.
Analytical Methodologies for Research and Preclinical Studies of Idropranolol
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analytical assessment of Idropranolol. Several methods, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and others, have been established for the analysis of β-blockers, with these principles and techniques being directly applicable to this compound. nih.gov The primary challenge and focus of these methods is often the resolution of its racemic mixture, as the biological activity typically resides in one enantiomer. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, especially for enantioseparation. nih.gov This method can be employed in two primary modes: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral derivatizing reagent (CDR). nih.govvulcanchem.com
Direct chiral HPLC is often preferred due to its simplicity and speed. A range of CSPs have proven effective for the separation of β-blocker enantiomers. For instance, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns (e.g., α-glycoprotein or ovomucoid) are commonly utilized. neliti.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol, is critical for achieving optimal separation. neliti.com The specific conditions, including the type of CSP and mobile phase composition, are tailored to achieve baseline resolution of the this compound enantiomers.
Table 1: Representative HPLC Conditions for the Analysis of Structurally Similar β-Blockers
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | α-Glycoprotein (AGP) | β-Cyclodextrin (BCD) |
| Column Dimensions | 150 mm x 4.0 mm, 5 µm | 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | Propan-2-ol:Ammonium acetate (B1210297) (0.5:99.5 v/v) | Acetonitrile (B52724):Ethanol:Acetic acid:Triethylamine (B128534) (96:4:0.4:0.3 v/v/v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 280 nm |
| Reference | Adapted from Matmour et al. (2021) neliti.com | Adapted from a study on propranolol (B1214883) enantiomers. neliti.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the enantioseparation of chiral compounds like this compound. nih.govchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. longdom.org This technique offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often unique selectivity. chromatographyonline.comlongdom.org
For the chiral separation of this compound, SFC is almost exclusively performed with chiral stationary phases, similar to those used in HPLC. The lower viscosity and higher diffusivity of supercritical fluids lead to high chromatographic efficiency and rapid separations. chromatographyonline.com SFC can be used for both analytical-scale quantification and preparative-scale purification of this compound enantiomers.
Table 2: General SFC Conditions for the Analysis of β-Blockers
| Parameter | General Condition |
| Stationary Phase | Chiral (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol) |
| Detection | UV, Mass Spectrometry (MS) |
| Advantages | Fast analysis, reduced solvent waste |
| Reference | General principles of SFC for chiral separations. chromatographyonline.comlongdom.org |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), offer simple, cost-effective, and rapid methods for the qualitative and quantitative analysis of pharmaceuticals. While less common for chiral separations of this compound compared to HPLC and SFC, HPTLC can be a valuable tool for routine quality control and screening. nih.govresearchgate.net
For the analysis of β-blockers like propranolol, HPTLC methods have been developed using silica (B1680970) gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. nih.govijpsonline.com Detection is typically carried out using a UV densitometer at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov These methods can be validated for linearity, precision, and accuracy, making them suitable for the quantification of this compound in bulk drug and simple formulations. nih.govijpsonline.comnih.gov
Table 3: Representative HPTLC Method for a Structurally Similar β-Blocker (Propranolol)
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60 F254 TLC plates |
| Mobile Phase | Toluene:Acetone:Methanol (5:4:1, v/v/v) |
| Detection | Densitometric scanning at 290 nm |
| Application | Quantification in bulk and tablet formulations |
| Reference | Adapted from Bhavar and Chatpalliwar (2008) nih.govijpsonline.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in complex biological matrices, which is essential during preclinical studies of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. tbzmed.ac.irfaa.gov
For the analysis of β-blockers, reversed-phase HPLC is commonly coupled with a tandem mass spectrometer (MS/MS). tbzmed.ac.irnih.gov The use of MS/MS detection in multiple reaction monitoring (MRM) mode provides excellent specificity and allows for very low limits of quantification, often in the picogram to nanogram per milliliter range. nih.govwaters.com This is particularly important for pharmacokinetic studies where plasma concentrations of this compound may be very low. The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. nih.govnih.gov
Table 4: Typical LC-MS/MS Parameters for β-Blocker Quantification in Biological Fluids
| Parameter | Condition |
| Chromatography | Reversed-Phase HPLC (e.g., C18 column) |
| Mobile Phase | Gradient elution with acetonitrile and water (often with formic acid) |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |
| Application | Pharmacokinetic studies in plasma, urine, etc. |
| Reference | General principles from studies on propranolol. tbzmed.ac.irfaa.govnih.govnih.gov |
Micellar Liquid Chromatography (MLC)
Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC where a surfactant is added to the mobile phase at a concentration above its critical micelle concentration. nih.govscispace.com This technique is particularly advantageous for the analysis of drugs in biological fluids, such as urine and plasma, as it often allows for direct injection of the sample without extensive cleanup, thereby saving time and resources. nih.govacs.org
The mobile phase in MLC typically consists of an aqueous solution of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), often with an organic modifier like propanol (B110389) or pentanol (B124592) to adjust the elution strength. scispace.comnih.govrsc.org MLC has been successfully applied to the analysis of various β-blockers, demonstrating its utility for screening and quantification. nih.govscispace.com The unique selectivity offered by the micellar environment can be beneficial for resolving complex mixtures.
Table 5: Principles of Micellar Liquid Chromatography for β-Blocker Analysis
| Parameter | Description |
| Stationary Phase | Conventional Reversed-Phase (e.g., C18) |
| Mobile Phase | Aqueous solution of a surfactant (e.g., SDS) with an organic modifier |
| Key Advantage | Direct injection of biological samples is often possible |
| Application | Screening and quantification of β-blockers in urine and plasma |
| Reference | Based on reviews and applications of MLC for β-antagonists. nih.govscispace.comacs.orgnih.govrsc.org |
Simulated Moving Bed (SMB) Chromatography
Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique primarily used for the large-scale separation of binary mixtures, making it exceptionally well-suited for the purification of enantiomers of chiral drugs like this compound. nih.govscielo.br Unlike batch chromatography, SMB is a continuous process that leads to a significant increase in productivity and a reduction in solvent consumption, making it a more economical and environmentally friendly option for industrial-scale production. skpharmteco.comcarbogen-amcis.com
The SMB process simulates the counter-current movement of the stationary phase relative to the mobile phase by periodically switching the inlet and outlet ports along a series of interconnected columns. carbogen-amcis.com This allows for the continuous feeding of the racemic mixture and the simultaneous collection of two separate streams, one enriched in the desired enantiomer and the other in the undesired one. nih.govscielo.br The design and optimization of an SMB process are complex but well-established, making it a key technology in the production of single-enantiomer drugs. nih.govskpharmteco.com
Table 6: Characteristics of Simulated Moving Bed (SMB) Chromatography for Enantioseparation
| Feature | Description |
| Principle | Continuous counter-current chromatography |
| Primary Application | Preparative separation of binary mixtures (e.g., enantiomers) |
| Advantages | High productivity, reduced solvent consumption, cost-effective |
| Setup | Multiple columns with a complex valve system |
| Relevance to this compound | Industrial-scale production of a single enantiomer |
| Reference | Based on reviews of SMB technology. nih.govscielo.brskpharmteco.comcarbogen-amcis.com |
Spectroscopic Techniques for Quantification
Spectroscopic methods are instrumental in the quantitative analysis of pharmaceutical compounds. These techniques measure the interaction of the compound with electromagnetic radiation, providing a basis for determining its concentration in various samples.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. This compound, containing a naphthalene (B1677914) ring system, absorbs ultraviolet radiation, making this method suitable for its quantification. The principle of the method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For related β-blockers like propranolol, which also has an aromatic ring system, UV-Vis spectrophotometry has been developed and validated for quantification in bulk and pharmaceutical dosage forms. redalyc.orgcore.ac.uk These methods are valued for their simplicity, cost-effectiveness, and speed. globalresearchonline.net In a typical assay for a β-blocker, a stock solution is prepared by dissolving the compound in a suitable solvent, such as methanol or a dilute acid, and then serially diluted to create a calibration curve. redalyc.orgcore.ac.uk The absorbance is measured at the wavelength of maximum absorbance (λmax), which for propranolol is typically around 289-290 nm. redalyc.orgajpaonline.com The linearity, accuracy, and precision of the method are established according to ICH guidelines to ensure its reliability for routine analysis. redalyc.orgglobalresearchonline.net
Table 1: Illustrative UV-Vis Spectrophotometry Validation Parameters for Propranolol (Note: This data is for the structurally related compound propranolol and serves to illustrate the typical parameters of the analytical method, as specific validated data for this compound was not available in the searched literature.)
| Parameter | Finding | Reference |
| Wavelength (λmax) | 289 nm | redalyc.org |
| Linearity Range | 0.8 - 96.0 µg/mL | redalyc.org |
| Correlation Coefficient (r²) | > 0.999 | ajpaonline.com |
| Solvent | 0.01 M HCl, Methanol | redalyc.org |
Methods for Enantioseparation and Chiral Analysis
This compound possesses a single chiral center, meaning it exists as a pair of enantiomers. nih.gov Since enantiomers of a drug can exhibit significant differences in pharmacological activity and effects, methods for their separation and analysis are critically important. periodikos.com.br High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of β-blockers, employing either direct or indirect methods. nih.govnih.gov
The direct method of enantioseparation by HPLC involves the use of a Chiral Stationary Phase (CSP). nih.gov A CSP creates a chiral environment within the chromatography column, allowing for differential interaction with the two enantiomers as they pass through. nih.gov This results in different retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification.
For the separation of β-blocker enantiomers, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and show broad applicability for resolving various racemic drugs, including β-blockers. nih.govresearchgate.net Microcrystalline cellulose triacetate (CTA-I) was an early example that demonstrated the ability to form chiral cavities capable of stereoselective inclusion of compounds with aromatic groups. nih.gov
Protein-based CSPs: Immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), can also serve as effective CSPs. periodikos.com.brneliti.com
Macrocyclic Antibiotic-based CSPs: Columns like Chirobiotic V have been used successfully for the enantioseparation of various β-blockers. nih.gov
The choice of mobile phase, which often consists of solvents like hexane, methanol, or acetonitrile with additives like triethylamine or acetic acid, is crucial for optimizing the resolution of the enantiomers. periodikos.com.brnih.gov
Table 2: Examples of Chiral Stationary Phases for β-Blocker Enantioseparation
| CSP Type | Specific Example | Application Notes | Reference |
| Polysaccharide | Chiralpak OD (Cellulose derivative) | Used with n-hexane/isopropanol mobile phase for propranolol. | researchgate.net |
| Polysaccharide | Chiralcel OD-H | Separation of propranolol enantiomers. | researchgate.net |
| Protein-based | α1-acid glycoprotein (AGP) | Faster separation of propranolol enantiomers compared to BCD. | periodikos.com.brneliti.com |
| Cyclodextrin-based | β-Cyclodextrin (BCD) | Effective for propranolol separation, though slower than AGP. | periodikos.com.brneliti.com |
| Macrocyclic Antibiotic | Chirobiotic V | Good enantioseparation of acebutolol, atenolol, bisoprolol, etc. | nih.gov |
The indirect method of chiral analysis involves reacting the enantiomeric mixture with a Chiral Derivatization Reagent (CDR). nih.gov A CDR is an enantiomerically pure compound that reacts with the functional groups (e.g., secondary amine or hydroxyl group) of the this compound enantiomers to form a pair of diastereomers. numberanalytics.com These resulting diastereomeric products have different physicochemical properties and can be separated on a standard, non-chiral (achiral) HPLC column. numberanalytics.comregistech.com
This approach requires the CDR to be of high optical purity and the derivatization reaction to proceed to completion without causing racemization. numberanalytics.com A variety of CDRs have been applied to the enantioseparation of β-blockers. researchgate.net For instance, α-methoxyphenylacetic acid (MPA) has been used to derivatize nitro-analogues of propranolol, allowing for the determination of their absolute configuration via NMR studies. mdpi.com
Table 3: Common Chiral Derivatization Reagents (CDRs) for Amines and Alcohols
| Reagent Name | Target Functional Group | Notes | Reference |
| (R)-(-)-α-Methoxyphenylacetic acid (MPA) | Alcohols, Amines | Used to determine the absolute configuration of propranolol analogues. | mdpi.com |
| (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Alcohols | Common reagent for creating diastereomeric carbamates. | numberanalytics.com |
| Naproxen anhydride | Amines, Alcohols | A typical CDR applied to the enantioseparation of β-blockers. | researchgate.net |
Radioligand-Based Assays for Receptor Binding Studies
Radioligand binding assays are a fundamental tool in pharmacology for studying the interaction between a drug and its target receptor. numberanalytics.comoncodesign-services.com These assays are highly sensitive and provide quantitative data on binding affinity (Kd, Ki) and receptor density (Bmax). oncodesign-services.comnih.gov The technique involves incubating a biological sample (e.g., tissue homogenate, cell membranes) containing the target receptor with a radiolabeled ligand (a radioactive version of a drug that binds to the receptor). numberanalytics.comnih.gov
In saturation experiments, increasing concentrations of the radioligand are used to determine the Kd and Bmax. nih.govpsu.edu In competition assays, the ability of an unlabeled compound, such as this compound, to displace a known radioligand from the receptor is measured. nih.govperceptive.com This allows for the determination of the compound's inhibitory constant (Ki), which is a measure of its binding affinity for the receptor. perceptive.com While this is a standard and powerful technique for characterizing β-blockers, specific radioligand binding studies for this compound are not detailed in the available literature.
Autoradiography is an imaging technique that builds upon radioligand binding assays to visualize the anatomical distribution of receptors within tissue sections. nih.govnih.gov After incubating a thin tissue slice with a radiolabeled ligand, the slice is placed against a photographic film or a sensitive detector. The radiation emitted from the bound radioligand exposes the film, creating an image that maps the location and density of the receptors. nih.gov
This method has been used to study other β-blockers, for example, to compare the central nervous system (CNS) penetration of propranolol and nadolol (B74898) in rats. nih.gov Such studies can provide crucial insights into a drug's site of action and potential for CNS-related effects. nih.gov Tritiated (³H) ketanserin, a radioligand for serotonin (B10506) 5-HT2 receptors, has been used in autoradiography to map these receptors in the human brain. iiab.me Although a powerful technique for preclinical drug evaluation, specific autoradiography studies involving this compound were not found in the searched literature.
Saturation and Competition Binding Assays
In the preclinical evaluation of this compound, saturation and competition binding assays are fundamental in vitro tools used to characterize its interaction with target receptors. These assays provide crucial data on binding affinity (Kd), receptor density (Bmax), and the relative affinity (Ki) of the compound.
Saturation Binding Assays are designed to determine the affinity of a radiolabeled ligand for its receptor and the concentration of those receptors in a given tissue or cell preparation. perceptive.com In a typical saturation binding experiment for a β-adrenoceptor ligand like this compound, cell membranes expressing the target receptor are incubated with increasing concentrations of a radiolabeled form of the compound or a related ligand, such as [3H]‐DHA (dihydroalprenolol). nih.gov The experiment is conducted until equilibrium is reached. nih.gov Non-specific binding is determined by adding a high concentration of an unlabeled competitor, like propranolol, to a parallel set of tubes. nih.gov Specific binding is then calculated by subtracting the non-specific binding from the total binding. The resulting data, when plotted as specific binding versus the concentration of the radioligand, should yield a hyperbolic curve that can be analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). perceptive.com
For instance, in studies involving β1-adrenoceptors, membranes from CHO cells expressing the human β1-adrenoceptor might be used. nih.gov The incubation would be carried out at a controlled temperature, for example, 37°C, for a sufficient duration to ensure equilibrium is achieved, such as 180 minutes. nih.gov
Interactive Data Table: Illustrative Saturation Binding Assay Parameters
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Radioligand | A radioactively labeled compound that binds to the target receptor. | [3H]‐DHA |
| Receptor Source | Cells or tissues expressing the receptor of interest. | CHO cell membranes with human β1-adrenoceptors |
| Incubation Time | The duration required to reach binding equilibrium. | 180 minutes |
| Incubation Temperature | The temperature at which the assay is performed. | 37°C |
| Non-specific Binding Control | An unlabeled ligand used at a high concentration to determine non-specific binding. | 1 µM Propranolol |
Competition Binding Assays are employed to determine the affinity of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. affinimeter.com In this assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound). affinimeter.com As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.
The data from a competition binding assay are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. affinimeter.com The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. The Ki value represents the affinity of the unlabeled competitor for the receptor. affinimeter.com These assays are crucial for ranking the potency of different compounds and for confirming that they bind to the same site as the radioligand. perceptive.com
Theoretical and Computational Chemistry Studies of Idropranolol
Molecular Docking and Receptor-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. For Idropranolol, this would involve modeling its interaction with its primary targets, the beta-adrenergic receptors.
Binding Site Analysis within Beta-Adrenergic Receptors
A crucial aspect of molecular docking is the identification and analysis of the binding site. This involves characterizing the amino acid residues within the beta-adrenergic receptor that form direct interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the drug's mechanism of action. However, specific studies detailing the key residues of beta-adrenergic receptors that interact with this compound are not currently available.
Prediction of Binding Affinity and Specificity
Computational models can also be used to predict the binding affinity, a measure of the strength of the interaction between a ligand and its receptor. This is often expressed as a binding energy or docking score. Such predictions are valuable for understanding the potency of a drug and its specificity for different receptor subtypes (e.g., β1 vs. β2-adrenergic receptors). While one study included this compound in a list of beta-blockers and provided a docking score, a comprehensive analysis of its binding affinity and specificity based on multiple computational studies is absent from the literature.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its structure, stability, and reactivity.
Conformation and Tautomerism Analysis
These calculations can determine the most stable three-dimensional arrangement (conformation) of the this compound molecule. They can also be used to study tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond. Such analyses are vital for understanding how the molecule will present itself to the receptor. At present, there are no published quantum chemical studies focused on the conformational and tautomeric landscape of this compound.
Charge Distribution and Reactivity Prediction
Understanding the distribution of electron density within the this compound molecule is key to predicting its reactivity and interaction with biological targets. Quantum chemical methods can calculate molecular electrostatic potential maps, which visualize the regions of a molecule that are electron-rich or electron-poor. This information helps in predicting how this compound will interact with the amino acid residues in the binding pocket of beta-adrenergic receptors. Specific research on the charge distribution and reactivity of this compound is not found in the available literature.
Molecular Dynamics Simulations of Binding Events
Molecular dynamics (MD) simulations provide a dynamic view of the binding process between a ligand and a receptor over time. These simulations can reveal the pathways of ligand entry and exit from the binding site, the conformational changes that occur in both the ligand and the receptor upon binding, and the stability of the resulting complex. MD simulations offer a more complete picture of the binding event than static docking models. However, there are no specific molecular dynamics simulation studies published that focus on the binding of this compound to beta-adrenergic receptors.
Ligand-Receptor Complex Stability and Dynamics
Molecular dynamics (MD) simulations are instrumental in understanding the stability and dynamics of the this compound-receptor complex. These simulations model the behavior of the ligand and its receptor, typically a G protein-coupled receptor (GPCR) such as the β-adrenergic receptor, over time.
Studies on analogous compounds, such as propranolol (B1214883), have shown that the stability of the ligand-receptor complex is governed by a network of interactions. biorxiv.org MD simulations can elucidate the key residues within the receptor's binding pocket that form stable hydrogen bonds, hydrophobic interactions, and electrostatic interactions with this compound. For instance, simulations can track the distance and geometry of hydrogen bonds between the hydroxyl group and the secondary amine of the ligand's side chain and specific residues like asparagine and serine in the receptor. nih.gov
The dynamics of the complex are also crucial. MD simulations can reveal fluctuations in the ligand's position and orientation within the binding site, as well as conformational changes in the receptor itself. nih.gov The root mean square deviation (RMSD) of the ligand and receptor backbone atoms over the simulation time is a key metric for assessing the stability of the complex. A stable complex will exhibit minimal fluctuations, indicating a well-defined binding pose.
Table 1: Key Intermolecular Interactions in a Simulated this compound-β-Adrenergic Receptor Complex
| Interaction Type | This compound Moiety | Receptor Residue (Example) |
| Hydrogen Bond | Hydroxyl group | Aspartic Acid |
| Hydrogen Bond | Secondary Amine | Serine |
| Hydrophobic | Naphthyl ring | Valine, Leucine |
| Aromatic (π-π stacking) | Naphthyl ring | Phenylalanine |
Conformational Changes upon Binding
The binding of an antagonist like this compound to its receptor is known to induce and stabilize specific conformational states of the receptor. biorxiv.org Computational methods such as molecular docking and MD simulations can predict and analyze these conformational changes.
Upon binding, this compound is expected to stabilize the inactive state of the β-adrenergic receptor. This prevents the conformational rearrangements necessary for the binding and activation of G proteins, thereby blocking the downstream signaling cascade. biorxiv.org Computational studies can compare the conformational ensemble of the receptor in its apo (unbound) state versus the this compound-bound state. This can be visualized by analyzing the trajectory of the simulation and monitoring key structural features, such as the position of transmembrane helices. For example, the outward movement of transmembrane helix 6 is a hallmark of receptor activation, which would be inhibited by the binding of an antagonist like this compound.
Computational Prediction of In Vitro and Preclinical ADME Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. nih.govnih.gov In silico models are increasingly used to estimate these properties early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles.
Blood-Brain Barrier Permeability Prediction
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. Computational models can predict the BBB permeability of compounds like this compound based on their physicochemical properties. mdpi.com
One common approach is to use quantitative structure-activity relationship (QSAR) models. These models correlate molecular descriptors with experimentally determined BBB permeability data. Key descriptors for predicting BBB penetration include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com For a compound like this compound, with its lipophilic naphthyl group, a high potential for BBB penetration would be predicted.
Molecular dynamics simulations can also be employed to model the passive diffusion of a drug across a lipid bilayer, mimicking the cell membranes of the BBB. figshare.com These simulations provide a more detailed, physics-based prediction of permeability.
Table 2: Predicted Physicochemical Properties of this compound Relevant to BBB Permeability
| Property | Predicted Value | Implication for BBB Permeability |
| LogP | High | Favorable |
| Molecular Weight | Moderate | Favorable |
| Polar Surface Area (PSA) | Low | Favorable |
| Hydrogen Bond Donors | Low | Favorable |
| Hydrogen Bond Acceptors | Moderate | Neutral |
Metabolic Hotspot Identification
Identifying the most likely sites of metabolism on a drug molecule is essential for understanding its metabolic stability and potential for drug-drug interactions. Computational tools can predict these "metabolic hotspots." nih.gov
For this compound, which is structurally related to propranolol, the primary sites of metabolism are expected to be mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. imrpress.com Computational models, often based on machine learning or quantum mechanics, can predict the reactivity of different atoms in the molecule towards enzymatic oxidation.
Likely metabolic hotspots on the this compound structure include the naphthyl ring (leading to hydroxylation) and the isopropyl group (leading to N-dealkylation). drugbank.com These predictions can be visualized as a "metabolic landscape" of the molecule, highlighting the regions most susceptible to metabolism.
Structure-Based Drug Design Principles Applied to this compound Analogues
The structural information obtained from experimental and computational studies of the this compound-receptor complex can be leveraged for the rational design of new analogues with improved properties. mdpi.com Structure-based drug design aims to modify the chemical structure of a lead compound to enhance its affinity, selectivity, and pharmacokinetic profile. nih.gov
By analyzing the binding pocket of the β-adrenergic receptor with this compound bound, medicinal chemists can identify opportunities for modification. For example, if a specific region of the binding pocket is found to be unoccupied, a substituent could be added to the this compound scaffold to form additional favorable interactions, thereby increasing binding affinity. nih.gov
Quantitative structure-activity relationship (QSAR) studies on a series of this compound analogues can also guide the design process. researchgate.net By correlating changes in molecular descriptors with changes in biological activity, these models can predict the potency of novel, unsynthesized compounds. This allows for the prioritization of the most promising candidates for synthesis and experimental testing.
Future Research Directions and Unexplored Avenues for Idropranolol
Investigation of Novel Receptor Subtype Interactions Beyond Beta-Adrenergic
While Idropranolol's primary mechanism of action is the blockade of beta-adrenergic receptors, the potential for its interaction with other receptor systems remains a largely unexplored frontier. The chemical structure of this compound, like other beta-blockers, may allow for promiscuous binding to other G protein-coupled receptors (GPCRs), which could unveil novel therapeutic activities or explain certain side-effect profiles.
Future research should systematically screen this compound against a broad panel of GPCRs. For instance, studies on the prototypical beta-blocker, propranolol (B1214883), have revealed binding to serotonin (B10506) (5-HT) receptors, specifically the 5-HT1D subtype. nih.gov A similar investigation into this compound's binding affinity for various serotonin, dopamine, or other amine-responsive receptors could open new therapeutic avenues in neurology or psychiatry. Computational modeling, followed by in vitro radioligand binding assays and functional studies, would be the initial steps in this exploratory path. Identifying any such "off-target" interactions is crucial for a comprehensive understanding of this compound's pharmacological profile.
Potential for Allosteric Modulation Studies of Adrenergic Receptors
The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modulate the effect of the endogenous agonist, offers a sophisticated approach to drug action. mdpi.com For adrenergic receptors, allosteric modulators could provide greater subtype selectivity and a more refined control over receptor signaling. mdpi.com
Future studies on this compound could investigate its potential as an allosteric modulator or be foundational for the design of allosteric modulators that work in concert with it. Research has identified small-molecule negative allosteric modulators for the β2-adrenergic receptor (β2AR) and β-arrestin–biased positive allosteric modulators for the β1-adrenergic receptor (β1AR). nih.govpnas.orgahajournals.org These findings establish a precedent for exploring the allosteric landscape of adrenergic receptors. Investigating whether this compound can act as a biased allosteric modulator, preferentially activating or inhibiting certain downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways), could lead to the development of safer and more effective therapeutic strategies. nih.govrevespcardiol.org This could be particularly relevant in heart failure, where biased signaling is thought to play a critical role. nih.gov
Detailed Exploration of Stereoisomer-Specific Activities and Mechanisms
This compound possesses at least one chiral center, meaning it exists as a pair of enantiomers. mdpi.com For most beta-blockers, the (S)-(-) enantiomer exhibits significantly greater beta-blocking activity than the (R)-(+) enantiomer. mdpi.commdpi.com However, many beta-blockers are still marketed as racemic mixtures. mdpi.com A detailed investigation into the stereoisomer-specific activities of this compound is a critical and currently unmet research need.
Future research should focus on the chiral separation of this compound's enantiomers and the subsequent characterization of their individual pharmacodynamic and pharmacokinetic profiles. nih.gov This would involve assessing the binding affinity and functional activity of each enantiomer at β1- and β2-adrenergic receptors. It is also possible that the less active enantiomer may possess other, non-beta-blocking activities that could be therapeutically relevant or contribute to side effects. nih.govchapman.edu Understanding the stereospecific metabolism of this compound is also crucial, as this can affect the in vivo exposure and, consequently, the therapeutic and toxicological effects of the drug. ualberta.ca
Integration with Advanced Omics Technologies in Preclinical Models
The application of "omics" technologies, such as proteomics and metabolomics, can provide an unbiased, system-wide view of the molecular changes induced by a drug. researchgate.net This approach is poised to uncover novel mechanisms of action and biomarkers of response for this compound.
Proteomics in Cell Signaling Pathway Elucidation
Proteomics, particularly phosphoproteomics, can map the phosphorylation-dependent signaling cascades initiated by receptor activation or blockade. nih.gov Future studies using quantitative in vivo phosphoproteomics in animal models treated with this compound could identify novel protein targets and signaling pathways affected by the drug, beyond the canonical PKA pathway. nih.govresearchgate.net This could reveal unexpected connections to other signaling networks, such as those mediated by AMPK, Akt, and mTOR, which have been implicated in βAR signaling. nih.gov Such studies would provide a more holistic understanding of this compound's cellular effects and could identify new therapeutic indications. researchgate.netnih.gov
Metabolomics for Comprehensive Metabolic Profiling
Metabolomics offers a detailed snapshot of the metabolic state of an organism and can reveal the systemic effects of a drug. researchgate.net Studies on other beta-blockers have shown that they can alter the levels of various metabolites, including those involved in lipid and energy metabolism. researchgate.netmcmaster.ca A metabolome-wide association study in preclinical models or human cohorts treated with this compound could identify a unique metabolic signature. plos.org This could lead to new hypotheses about its on-target and off-target effects and potentially identify biomarkers to predict therapeutic response or adverse effects. researchgate.netnih.gov For example, metabolomic analysis of propranolol treatment in burn patients revealed shifts in lipid profiles towards an anti-inflammatory phenotype. mcmaster.ca
Development of Advanced In Vitro Cellular and Organoid Models for Mechanistic Studies
Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex architecture and multicellular environment of cardiac tissue. promocell.com The advent of three-dimensional (3D) cell culture and organoid technology provides more physiologically relevant platforms for studying cardiovascular drugs. nih.govfrontiersin.orgfrontiersin.org
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Q & A
Q. What are the foundational pharmacological properties of Idropranolol, and how do they compare to other beta-blockers like propranolol?
this compound, a non-marketed beta-blocker structurally similar to propranolol, exhibits competitive antagonism at β-adrenergic receptors . Key differences from propranolol include its metabolic stability and potential selectivity profiles, which require validation via in vitro receptor-binding assays (e.g., radioligand displacement studies). Comparative analyses should use standardized protocols for IC₅₀ determination and kinetic studies to assess receptor dissociation rates .
Q. What experimental models are appropriate for preliminary efficacy studies of this compound?
Preclinical models such as isolated cardiomyocyte assays or Langendorff-perfused heart preparations can evaluate this compound’s hemodynamic effects. For neuropharmacological applications, rodent models of anxiety (e.g., elevated plus maze) may be suitable. Ensure blinding and randomization to mitigate bias, and report effect sizes with 95% confidence intervals .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s receptor selectivity across studies?
Discrepancies may arise from variations in assay conditions (e.g., temperature, buffer composition) or receptor isoform expression levels. Methodological solutions include:
- Replicating studies using identical cell lines (e.g., HEK293 cells stably expressing human β₁/β₂ receptors).
- Applying meta-analytic frameworks to aggregate data, with sensitivity analyses to quantify heterogeneity . Example table for cross-study comparisons:
| Study | Receptor Subtype | Assay Type | IC₅₀ (nM) | Notes |
|---|---|---|---|---|
| A | β₁ | Radioligand | 5.2 | Human cardiomyocytes |
| B | β₂ | Functional | 18.7 | Rat smooth muscle |
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic models) to fit dose-response curves. Report goodness-of-fit metrics (R², AIC) and validate assumptions via residual plots. For small sample sizes, Bayesian hierarchical models improve precision by borrowing strength across subgroups .
Q. How should researchers design studies to investigate this compound’s potential off-target effects?
Employ high-throughput screening panels (e.g., CEREP’s BioPrint®) to assess activity at non-adrenergic targets. For in vivo studies, integrate transcriptomic or proteomic profiling of treated tissues. Use sham-operated controls and power analyses to ensure adequate detection of rare adverse events .
Methodological Guidance
Q. What ethical considerations apply to animal studies involving this compound?
Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via a priori power calculations and minimize distress through humane endpoints. For cardiovascular studies, telemetry monitoring reduces the need for terminal procedures .
Q. How can researchers optimize HPLC protocols for quantifying this compound in plasma?
Use a C18 column with mobile phase acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Validate methods per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%). Include internal standards (e.g., deuterated this compound) to correct for matrix effects .
Data Interpretation and Reporting
Q. How should contradictory findings between in vitro and in vivo this compound studies be reconciled?
Discrepancies may reflect pharmacokinetic factors (e.g., bioavailability, metabolite activity). Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue concentrations. Cross-validate with microdialysis data from target organs .
Q. What frameworks are suitable for evaluating the clinical translatability of this compound’s preclinical data?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions. For example, this compound’s potential in treating arrhythmias could be assessed against propranolol using ex vivo human heart preparations .
Gaps and Future Directions
What unresolved mechanistic questions warrant further investigation?
Key gaps include this compound’s effects on β₃ receptors and its interaction with G-protein-coupled receptor kinases (GRKs). Proposed methodologies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
